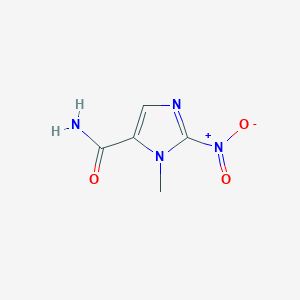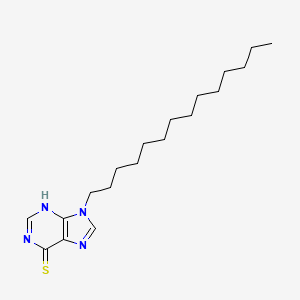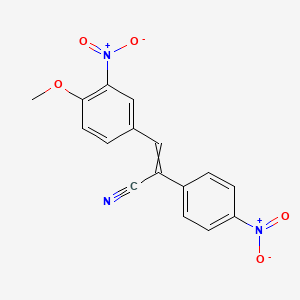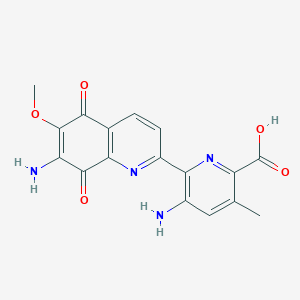
1-Methyl-2-nitro-1H-imidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-nitro-imidazole-4-carboxamide is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-nitro-imidazole-4-carboxamide can be achieved through several methods. One common approach involves the nitration of imidazole derivatives. For instance, the nitration of 3-methyl-imidazole can be carried out using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 2-position . The carboxamide group can be introduced through subsequent reactions involving carboxylation and amidation steps.
Industrial Production Methods
Industrial production of 3-Methyl-2-nitro-imidazole-4-carboxamide typically involves large-scale nitration and amidation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-nitro-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: The major product is 3-Methyl-2-amino-imidazole-4-carboxamide.
Substitution: Depending on the nucleophile used, various substituted imidazole derivatives can be formed.
Applications De Recherche Scientifique
3-Methyl-2-nitro-imidazole-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-nitro-imidazole-4-carboxamide involves its interaction with biological molecules. The nitro group can undergo reduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components . This property makes it a potential candidate for targeting hypoxic tumor cells in cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: Another nitroimidazole derivative used as an antimicrobial agent.
Tinidazole: Similar to metronidazole, used for treating infections caused by anaerobic bacteria and protozoa.
Ornidazole: Another nitroimidazole with similar antimicrobial properties.
Uniqueness
3-Methyl-2-nitro-imidazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
83896-47-3 |
|---|---|
Formule moléculaire |
C5H6N4O3 |
Poids moléculaire |
170.13 g/mol |
Nom IUPAC |
3-methyl-2-nitroimidazole-4-carboxamide |
InChI |
InChI=1S/C5H6N4O3/c1-8-3(4(6)10)2-7-5(8)9(11)12/h2H,1H3,(H2,6,10) |
Clé InChI |
ARPXEQHMHPQYRO-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CN=C1[N+](=O)[O-])C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2r,3r,4s,5s,6r)-2-[(2r,3s,4s,5r)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol; 2-methyloxirane; oxirane](/img/structure/B14004353.png)
![4-Chloro-1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-2-methylbenzene](/img/structure/B14004354.png)
![4-amino-6-hydrazinyl-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B14004359.png)


![3,5-Dibromo-4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B14004407.png)
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]indazole-3-carbothioamide](/img/structure/B14004409.png)
![1-[1,1-Bis(butylsulfanyl)ethylsulfanyl]butane](/img/structure/B14004412.png)
![Dimethyl 2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B14004413.png)

![2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B14004423.png)
![2-Amino-3-[4-(dimethylamino)phenyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14004427.png)


